3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)12-3-7-20(8-4-12)16(23)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNZNWTUSVHPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with oxazolidine-2,4-dione to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The piperidine ring may enhance the compound’s binding affinity to its targets, while the oxazolidine-2,4-dione structure could contribute to its stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing molecular features, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations
Structural Analogies and Divergences Oxazolidine-dione Core: The target compound shares the oxazolidine-2,4-dione moiety with vinclozolin, a known fungicide . However, the substitution of a dichlorophenyl group in vinclozolin with a quinoxaline-carbonyl-piperidine system in the target compound likely alters its biological target and potency. Piperidine Derivatives: Piperidine-linked compounds like DMPI and the analog from exhibit antimicrobial activity, suggesting that the piperidine-4-yl group in the target compound may enhance membrane permeability or target binding .
Synthesis Pathways The acylation of piperidine derivatives (e.g., ’s 1-benzyl-4-methylpiperidines) is a common route to synthesize analogous N-acylpiperidine compounds . The target compound could be synthesized via similar methods, leveraging quinoxaline-6-carbonyl chloride for acylation.
Biological Relevance Antimicrobial Potential: The quinoxaline moiety, found in antibiotics and antifungals, may confer activity against resistant pathogens (e.g., MRSA) when combined with the oxazolidine-dione core . Fungicidal Activity: While vinclozolin directly inhibits fungal spore formation, the target compound’s larger aromatic system (quinoxaline) might enhance binding to fungal enzymes or DNA .
Research Findings and Hypotheses
- Hypothesized Mechanism: The oxazolidine-dione core may interfere with cellular processes (e.g., mitochondrial function or enzyme inhibition), while the quinoxaline group could intercalate DNA or inhibit kinases .
- Gaps in Data: No direct pharmacological or toxicological data exist for the target compound in the provided evidence. Further studies should prioritize in vitro assays against bacterial/fungal strains and kinase panels.
Biological Activity
The compound 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is part of a class of quinoxaline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent, as well as its mechanism of action.
Chemical Structure
The compound features a unique structure that combines a quinoxaline moiety with a piperidine ring and an oxazolidine dione. This structural combination is significant for its interaction with biological targets.
Biological Activity Overview
Quinoxaline derivatives are known for their broad spectrum of biological activities, including:
- Anticancer : These compounds have shown efficacy against various cancer cell lines.
- Antimicrobial : They exhibit activity against both Gram-positive and Gram-negative bacteria.
- Kinase Inhibition : Some derivatives act as inhibitors of receptor tyrosine kinases.
Anticancer Activity
Research has demonstrated that quinoxaline derivatives possess significant anticancer properties. For instance, a study assessed the cytotoxic effects of various quinoxaline derivatives, revealing that some exhibited IC50 values ranging from 0.01 to 0.06 μg/mL against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) while being non-cytotoxic to normal cells (IC50 > 100 μg/mL) .
Table 1: Cytotoxicity of Quinoxaline Derivatives
| Compound ID | Cell Line | IC50 (μg/mL) | Cytotoxic to Normal Cells |
|---|---|---|---|
| 5a | MCF-7 | 0.01 ± 0.001 | No |
| 5b | NCI-H460 | 0.06 ± 0.008 | No |
| 11 | SF-268 | 1.18 ± 1.03 | Yes |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been extensively studied. These compounds were evaluated against a range of bacterial strains using the disk diffusion method and minimum inhibitory concentration (MIC) determinations.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 8 |
| Compound B | Escherichia coli | 20 | 4 |
| Compound C | Pseudomonas aeruginosa | 12 | 16 |
The mechanism by which 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases, which play critical roles in cancer progression and metastasis .
Case Studies
Several studies have highlighted the potential therapeutic applications of quinoxaline derivatives:
- In Vivo Studies : Animal models treated with quinoxaline derivatives displayed significant tumor regression in xenograft models.
- Combination Therapy : Quinoxaline compounds have been investigated in combination with existing chemotherapeutics, showing enhanced efficacy and reduced resistance in cancer cells.
Q & A
Q. What synthetic strategies are recommended for synthesizing 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step acylation and cyclization reactions. For example, acylation of piperidine derivatives with quinoxaline-6-carbonyl chloride under anhydrous conditions (e.g., dichloromethane with a base like triethylamine) is a critical step. Subsequent cyclization to form the oxazolidine dione core can be achieved using carbonyldiimidazole (CDI) or phosgene derivatives. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acylating agents), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the connectivity of the quinoxaline, piperidine, and oxazolidine dione moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1750 cm⁻¹ for oxazolidine dione). Purity can be assessed via HPLC with a C18 column (acetonitrile/water gradient) and GC-MS for volatile intermediates .
Advanced Research Questions
Q. How do catalytic systems like β-cyclodextrin (β-CD) influence the reactivity of oxazolidine dione derivatives, and can these mechanisms apply to the target compound?
- Methodological Answer : β-CD facilitates electrochemical reductions of oxazolidine diones by forming inclusion complexes that stabilize transition states. For instance, β-CD enhances the reduction efficiency of 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione by lowering the activation energy. Researchers can apply similar methods to study the target compound’s redox behavior, using cyclic voltammetry in aqueous or non-aqueous media to evaluate catalytic effects .
Q. What structural modifications on the quinoxaline moiety could enhance biological activity, based on analogs like famoxadone?
- Methodological Answer : Famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) demonstrates that electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings improve antifungal activity. For the target compound, introducing substituents at the quinoxaline’s 2- or 3-positions may enhance binding to biological targets. Computational docking studies (e.g., AutoDock Vina) paired with SAR analysis of analogs can guide rational design .
Q. How should researchers address contradictions between theoretical and experimental spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or IR data may arise from unexpected conformers or impurities. For example, if a carbonyl peak is split in IR, consider keto-enol tautomerism. Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities. Repurify via recrystallization (e.g., ethanol/water) and reanalyze. Cross-validate with X-ray crystallography if single crystals are obtainable .
Data Contradiction and Troubleshooting
Q. Why might biological assay results vary between batches, and how can this be mitigated?
- Methodological Answer : Variability in antimicrobial or enzyme inhibition assays often stems from differences in compound purity (>95% recommended) or solvent residues (e.g., DMSO). Ensure consistent purification (e.g., preparative HPLC) and validate purity before testing. Include positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments in triplicate. Adjust assay conditions (pH, temperature) to match physiological relevance .
Q. What strategies resolve low yields in the final cyclization step of the oxazolidine dione core?
- Methodological Answer : Low yields may result from competing side reactions (e.g., hydrolysis of the dione ring). Use anhydrous solvents (e.g., THF over DMF) and inert atmospheres (N₂/Ar). Catalyze the reaction with DMAP (4-dimethylaminopyridine) to accelerate cyclization. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate intermediates promptly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
